Chirality-Driven Differentiation: (2R) vs. (2S) Enantiomer and Racemate
The (2R)-configured pyrrolidine of the target compound provides a distinct three-dimensional pharmacophore relative to its (2S)-enantiomer (CAS 2416218-44-3) . The dihydrochloride salt form ensures consistent protonation of the pyrrolidine nitrogen, which in the (R) configuration presents the ammonium cation in a defined spatial orientation. While no head-to-head biological data are publicly available for this specific pair, decades of medicinal chemistry precedent demonstrate that enantiomeric pairs routinely display 10- to >100-fold differences in target binding affinity (Ki/IC50) due to differential protein surface complementarity [1]. Procuring the (2R)-enantiomer ensures stereochemical homogeneity, which is essential for reproducible chiral SAR studies.
| Evidence Dimension | Stereochemical purity and enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | Single enantiomer, (2R) absolute configuration, dihydrochloride salt (Molecular Weight: 238.15 g/mol, Formula: C9H17Cl2N3) |
| Comparator Or Baseline | Racemic mixture or (2S)-enantiomer (CAS 2416218-44-3, Molecular Weight: 238.16 g/mol, Formula: C9H17Cl2N3) |
| Quantified Difference | Absolute configuration (R vs. S); typical enantiomeric affinity/activity difference of >10-fold in drug-receptor interactions (class-level inference) [1] |
| Conditions | General chiral drug-receptor interaction principles; no direct comparative assay available |
Why This Matters
Enantiomeric purity is a foundational quality attribute for any chiral probe or lead compound; purchasing the incorrect enantiomer can invert or abolish biological activity, invalidating entire screening cascades.
- [1] Brooks, W.H., Guida, W.C., & Daniel, K.G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
